molecular formula C9H9NS2 B580721 1,3-Dihydrobenzo[c]thiophene-5-carbothioamide CAS No. 1256483-70-1

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide

Cat. No.: B580721
CAS No.: 1256483-70-1
M. Wt: 195.298
InChI Key: JYHRSXCCUKWIAE-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide is a chemical compound with the molecular formula C9H9NS2 It is a derivative of benzo[c]thiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrobenzo[c]thiophene-5-carbothioamide typically involves the following steps:

    Formation of the benzo[c]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-mercaptobenzoic acid and acetic anhydride.

    Introduction of the thiocarboxamide group: This step involves the reaction of the benzo[c]thiophene core with thiocarboxamide reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiocarboxamide group to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Dihydrobenzo[c]thiophene-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interfere with cellular processes: Such as DNA replication, protein synthesis, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]thiophene: The parent compound, which lacks the thiocarboxamide group.

    Thiophene: A simpler sulfur-containing heterocycle.

    Benzothiazole: A related compound with a nitrogen atom in the heterocyclic ring.

Uniqueness

1,3-Dihydrobenzo[c]thiophene-5-carbothioamide is unique due to the presence of both the benzo[c]thiophene core and the thiocarboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3-dihydro-2-benzothiophene-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHRSXCCUKWIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)C=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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